molecular formula C12H14N4O2S B2980810 ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 169304-24-9

ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No. B2980810
M. Wt: 278.33
InChI Key: CKWVHOSZLVUOMH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as EAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Properties

A study by Maliszewska-Guz et al. (2005) explored the pharmacological properties of compounds related to ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. They synthesized various derivatives, including 1,2,4-triazole and 1,3,4-thiadiazole, to examine their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Antioxidant Properties

Šermukšnytė et al. (2022) reported the synthesis of a compound structurally similar to ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate and tested its antioxidant abilities. The synthesized compound showed 1.5 times higher antioxidant capacity compared to butylated hydroxytoluene (Šermukšnytė et al., 2022).

Corrosion Inhibition

Nahlé et al. (2021) investigated two novel ecological triazole derivative corrosion inhibitors, which include compounds structurally similar to ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. These inhibitors were effective against corrosion of mild steel in acidic environments, demonstrating high inhibition performance (Nahlé et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Popiołek et al. (2011) synthesized new derivatives of thiosemicarbazide and 1,2,4-triazole, including compounds structurally related to ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. These compounds were examined for their antimicrobial activities and influence on the central nervous system of mice (Popiołek et al., 2011).

Glutaminase Inhibition

Shukla et al. (2012) focused on synthesizing analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as glutaminase inhibitors. Their study included compounds structurally akin to ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which demonstrated potential in inhibiting the growth of lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-10(17)8-19-12-15-14-11(16(12)13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVHOSZLVUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

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